5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1694276-99-7
VCID: VC5076246
InChI: InChI=1S/C7H9FN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
SMILES: CC(C)N1C(=C(C=N1)C(=O)O)F
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.159

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1694276-99-7

Cat. No.: VC5076246

Molecular Formula: C7H9FN2O2

Molecular Weight: 172.159

* For research use only. Not for human or veterinary use.

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid - 1694276-99-7

Specification

CAS No. 1694276-99-7
Molecular Formula C7H9FN2O2
Molecular Weight 172.159
IUPAC Name 5-fluoro-1-propan-2-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C7H9FN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Standard InChI Key MCWWNHCOEUXJLJ-UHFFFAOYSA-N
SMILES CC(C)N1C(=C(C=N1)C(=O)O)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is defined by a pyrazole ring substituted with fluorine at the 5-position, a carboxylic acid group at the 4-position, and an isopropyl group at the 1-position. The SMILES notation CC(C)N1C(=C(C=N1)F)C(=O)O\text{CC(C)N1C(=C(C=N1)F)C(=O)O} succinctly represents this arrangement, highlighting the connectivity of the substituents . The InChIKey JQISSORYGWTWPH-UHFFFAOYSA-N\text{JQISSORYGWTWPH-UHFFFAOYSA-N} further facilitates precise chemical identification and database retrieval .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H9FN2O2\text{C}_7\text{H}_9\text{FN}_2\text{O}_2
Molecular Weight172.16 g/mol
SMILESCC(C)N1C(=C(C=N1)F)C(=O)O
InChIKeyJQISSORYGWTWPH-UHFFFAOYSA-N
Topological Polar Surface Area55.12 Ų

Crystallographic Insights

While direct crystallographic data for this specific compound is absent in the provided sources, analogous pyrazole-carboxylic acid derivatives exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing their structures. For example, the related compound 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid crystallizes in the P21/cP2_1/c space group with lattice parameters a=7.177(2)A˚,b=10.999(3)A˚,c=10.414(3)A˚,β=90a = 7.177(2) \, \text{Å}, b = 10.999(3) \, \text{Å}, c = 10.414(3) \, \text{Å}, \beta = 90^\circ, and V=809.3(4)A˚3V = 809.3(4) \, \text{Å}^3 . Such data suggest that 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid may similarly form hydrogen bonds via its carboxylic acid and fluorine groups, influencing its solid-state packing .

Physicochemical Properties

Stability and Solubility

The compound’s fluorine and carboxylic acid groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in non-polar solvents. The pKa of the carboxylic acid group is expected to be ~4.5–5.0, aligning with typical pyrazole-carboxylic acids .

Thermal Properties

While specific melting or boiling points are unavailable, related compounds like ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate decompose above 200°C, indicating that the title compound may exhibit similar thermal stability .

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